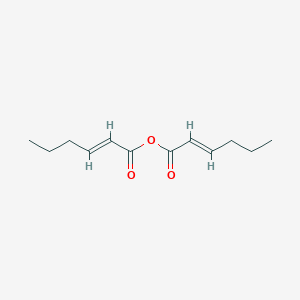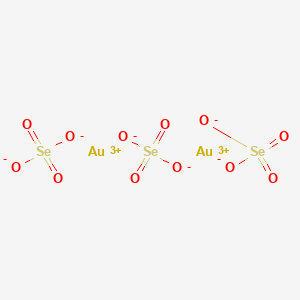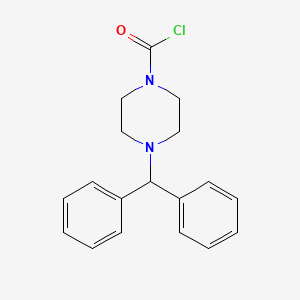
4-Benzhydrylpiperazin-1-yl carbonyl chloride
説明
4-Benzhydrylpiperazin-1-yl carbonyl chloride is a chemical compound used for industrial and scientific research . It is also known by other names such as 4-Benzhydrylpiperazine-1-carbonylChloride .
Synthesis Analysis
The synthesis of this compound involves the use of benzhydryl piperazine . A solution of benzhydryl piperazine is heated and then cooled to 0-5°C in an ice bath. Then, 3-Chloro propionyl chloride is added with stirring .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been designed using the tail approach, with the acetamide moiety as the linker and the benzhydrylpiperazine group as the tail . The crystal structures of this compound in complex with human carbonic anhydrase II and VII have been reported .科学的研究の応用
Nootropic Activity: 4-Benzhydrylpiperazin-1-yl carbonyl chloride derivatives were synthesized and tested for their nootropic (cognitive enhancing) activity (Valenta, Urban, Taimr, & Polívka, 1994).
Anticancer Properties: Derivatives of N-benzhydrylpiperazine, including this compound, were synthesized and found to inhibit the proliferation of HeLa cancer cells, suggesting potential as chemotherapeutic agents (Khanam et al., 2018).
Carbonic Anhydrase Inhibition: A series of new benzenesulfamide derivatives bearing the 1-benzhydrylpiperazine tail were synthesized and showed selective inhibition of carbonic anhydrase I, an enzyme relevant in various physiological and pathological processes (Berrino et al., 2017).
Antimicrobial Activities: Novel derivatives containing this compound were synthesized and evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Inhibitors of Human CB1 Receptor: Benzhydrylpiperazine derivatives were synthesized and tested as hCB1 receptor antagonists, showing potential in reducing body weight in diet-induced obese mice (Gao et al., 2011).
Spectral and Polarographic Study: The ultraviolet spectral and polarographic behavior of a pharmacologically active benzhydrylpiperazine derivative was detailed, contributing to the understanding of the molecule's behavior in biological media (Smyth & Smyth, 1976).
Synthesis in Pharmaceutical Industry: The compound was involved in the synthesis of Cinnarizine, a drug with vasodilator and antihistamine activity (Sarycheva & Vedernikova, 1999).
Cytotoxic Activities: Certain this compound derivatives exhibited high cytotoxic activity against various cancer cell lines (Gurdal et al., 2013).
作用機序
The compound acts as an effective human carbonic anhydrase (hCA) inhibitor . It is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Safety and Hazards
The safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . The compound should be stored away from ignition sources and handled with personal protective equipment .
特性
IUPAC Name |
4-benzhydrylpiperazine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-18(22)21-13-11-20(12-14-21)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALAIKKQHXSMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651209 | |
| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13521-97-6 | |
| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)
![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)
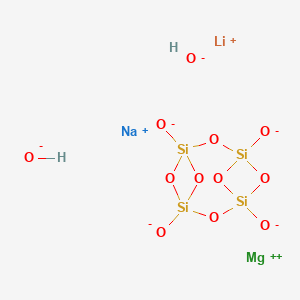
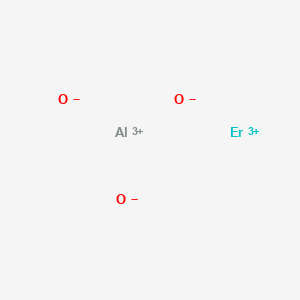

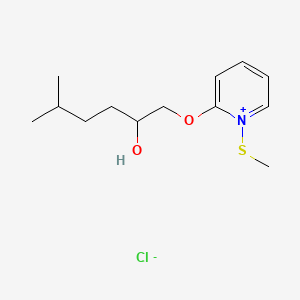
![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)


